6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Reduction: 6-methyl-N-(3-aminophenyl)-2-phenylquinoline-4-carboxamide.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-(3-nitrophenyl)-4-(4-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-oxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide .
- 6-methyl-N-(3-nitrophenyl)-4-(4-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide .
Uniqueness
6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide stands out due to its unique quinoline backbone, which imparts distinct biological activities. Unlike other similar compounds, it exhibits a broader spectrum of antimicrobial and anticancer properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H17N3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O3/c1-15-10-11-21-19(12-15)20(14-22(25-21)16-6-3-2-4-7-16)23(27)24-17-8-5-9-18(13-17)26(28)29/h2-14H,1H3,(H,24,27) |
InChI Key |
XSAARVNWTMKIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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